molecular formula C12H11BrN6O B10890637 6-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10890637
M. Wt: 335.16 g/mol
InChI Key: UYFNEQIBKWMQCV-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrazole moiety: This step involves the coupling of the pyrazole ring to the pyrazolo[1,5-a]pyrimidine core, which can be achieved through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings.

    Coupling Reactions: The pyrazole moiety can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions

    Brominating agents: Bromine, N-bromosuccinimide.

    Coupling reagents: Palladium catalysts, boronic acids, stannanes.

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

6-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of related compounds and to identify new therapeutic targets.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Brominated heterocycles: Compounds with a bromo group at a similar position, which can undergo similar chemical reactions.

Uniqueness

6-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H11BrN6O

Molecular Weight

335.16 g/mol

IUPAC Name

6-bromo-N-[(2-methylpyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H11BrN6O/c1-18-9(2-3-16-18)6-15-12(20)10-4-11-14-5-8(13)7-19(11)17-10/h2-5,7H,6H2,1H3,(H,15,20)

InChI Key

UYFNEQIBKWMQCV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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